N-(3-chlorophenyl)-2-(p-tolyl)acetamide
Description
N-(3-Chlorophenyl)-2-(p-tolyl)acetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the nitrogen atom and a p-tolyl (4-methylphenyl) group on the adjacent carbon. Its molecular formula is C₁₅H₁₄ClNO, with a molecular weight of 259.73 g/mol. The compound is characterized by its acetamide backbone, which is substituted with electron-withdrawing (chlorine) and electron-donating (methyl) groups on aromatic rings. This structural duality makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticonvulsant, anti-inflammatory, and anticancer agents .
Properties
CAS No. |
599162-60-4 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
InChI Key |
OHBFCONSZJEOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(p-tolyl)acetamide typically involves the reaction of 3-chloroaniline with p-tolylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(3-chlorophenyl)-2-(p-tolyl)acetamide with structurally related acetamide derivatives, highlighting substituent variations and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the p-tolyl group improves lipophilicity, aiding membrane permeability .
- Heterocyclic Additions : Incorporating a 1,2,4-oxadiazole ring (as in C₁₇H₁₄ClN₃O₂) increases metabolic stability and binding affinity to enzymatic targets like MMPs (matrix metalloproteinases) .
- Piperazine Derivatives : Substituting the p-tolyl group with a 4-methylpiperazine moiety (C₁₃H₁₇ClN₃O) introduces basicity and hydrogen-bonding capacity, critical for anticonvulsant activity .
Physical and Spectral Properties
Notes:
- The absence of reported melting points for the parent compound suggests further experimental characterization is needed.
- Spectral shifts in IR and NMR correlate with substituent electronic effects. For example, the acetamide carbonyl in This compound is deshielded compared to simpler analogues due to resonance interactions with the p-tolyl group .
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